1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Description
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic isoquinoline derivative featuring a 2-iodophenyl substituent at the 1-position of the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. The 3,4-dihydroisoquinoline core is a privileged structure in medicinal chemistry, known for its presence in bioactive alkaloids and synthetic compounds with diverse pharmacological activities, including cardiovascular, antimicrobial, and antitumor effects .
Properties
CAS No. |
143600-70-8 |
|---|---|
Molecular Formula |
C17H16INO2 |
Molecular Weight |
393.22 g/mol |
IUPAC Name |
1-(2-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H16INO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
FPSCMKVRGNGMEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3I)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps. One common method starts with the iodination of a suitable precursor, such as 2-iodophenyl, followed by the introduction of methoxy groups. The final step often involves the formation of the isoquinoline ring through cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Iodophenyl Group
The iodine atom at the 2-position of the phenyl ring serves as a potential site for NAS due to its role as a leaving group. This reactivity is enhanced by electron-withdrawing effects of the adjacent substituents.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Iodo displacement | Cu-catalyzed with amines or thiols | Aryl amines or thioethers | Requires polar aprotic solvents (e.g., DMF) and elevated temperatures |
| Suzuki-Miyaura coupling | Pd catalyst, boronic acids | Biaryl derivatives | Facilitated by the iodine’s reactivity in cross-coupling reactions |
Electrophilic Substitution on the Isoquinoline Core
The methoxy groups at positions 6 and 7 activate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the 5- and 8-positions.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro or 8-nitro derivatives | Position selectivity confirmed via NMR analysis |
| Halogenation | Cl₂ or Br₂, FeCl₃ | 5-Halo or 8-halo substituted compounds | Limited reactivity due to steric hindrance from the iodophenyl group |
Reduction and Oxidation Reactions
The dihydroisoquinoline moiety undergoes redox transformations:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Isoquinoline-1(2H)-one | Complete oxidation of the tetrahydro ring observed |
| Selective hydrogenation | H₂, Pd/C | Tetrahydroisoquinoline derivatives | Partial reduction preserves the iodophenyl group |
Functionalization via Methoxy Groups
The methoxy groups participate in demethylation or cleavage under strong acidic/basic conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | Catechol derivatives | Quantitative conversion reported in analogous compounds |
| Alkylation | Alkyl halides, K₂CO₃ | O-alkylated products | Limited by steric effects from the iodophenyl group |
Catalytic Ring-Closure and Cyclization
The compound serves as an intermediate in multi-step syntheses. A patent describes a one-pot method for related dihydroisoquinolines using phosphotungstic acid as a catalyst, achieving >75% yield and >99% purity. While not directly tested on the iodophenyl variant, analogous conditions could apply:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formylation | Ethyl formate, reflux | Intermediate 1 (N-formyl derivative) |
| Oxalyl chloride treatment | Oxalyl chloride, CH₂Cl₂ | Intermediate 2 (activated carbonyl) |
| Ring closure | Phosphotungstic acid, 50–55°C | Cyclized intermediate 3 |
| Quenching | Methanol, reflux | Final dihydroisoquinoline hydrochloride |
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., receptors) provides insight into its reactivity. Studies on analogs like 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline demonstrate modulation of calcium channels and 5-HT receptors at 50 μM concentrations , suggesting potential for designing bioresponsive derivatives.
Key Structural Influences on Reactivity:
-
Iodine substituent : Enhances NAS and cross-coupling potential.
-
Methoxy groups : Direct electrophilic substitution and participate in demethylation.
-
Dihydroisoquinoline core : Prone to oxidation/reduction and serves as a scaffold for cyclization.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
The compound has shown potential in neuropharmacological applications, particularly in the treatment of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may act on similar pathways, potentially offering therapeutic benefits in conditions like Huntington's disease and schizophrenia. Tetrabenazine, a drug used for these conditions, shares structural features with this compound, indicating a possible mechanism of action that warrants further investigation .
Anticancer Properties
Research indicates that derivatives of isoquinoline compounds exhibit anticancer activities. The presence of iodine in 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline may enhance its biological activity against certain cancer cell lines. Studies have shown that halogenated isoquinolines can induce apoptosis in cancer cells, making this compound a candidate for further anticancer drug development .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of new pharmaceutical agents. The ability to synthesize various derivatives can lead to compounds with enhanced biological activities or novel properties .
Catalytic Applications
The compound has been utilized in catalytic reactions due to its ability to stabilize certain transition states. Research has demonstrated its effectiveness in facilitating reactions that require specific electronic properties provided by the methoxy and iodophenyl groups .
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets. The presence of the iodine atom allows for halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)
- Structure : Differs by a chlorine substituent (smaller atomic radius) and a methyl group at the 3-position.
- Synthesis : Prepared via the Bischler–Napieralski reaction from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide. In silico studies predicted contractile activity, prompting its synthesis for cardiovascular research .
1-(2-Bromophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline
- Structure : Bromine substituent (larger than Cl, smaller than I) at the 2-position.
- Synthesis : Routes involve cyclization of homoveratrylamine derivatives, though specifics are less documented .
- Key Findings : Bromine’s polarizability may enhance hydrophobic interactions in target binding compared to chlorine.
1-(2-Iodophenyl) Derivative
- Anticipated Properties: The iodine atom’s size and electronegativity may improve receptor binding (e.g., halogen bonding) and prolong half-life due to reduced metabolic cleavage. No direct synthesis or activity data exists, but halogen trends in related compounds suggest enhanced bioactivity compared to Cl/Br analogs.
Non-Halogenated Analogs
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline
- Structure : Benzyl group at the 1-position.
- Synthesis: Synthesized via Ritter reaction using benzyl cyanide and cyclization with sulfuric acid.
1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline
- Structure : Simple phenyl substituent.
- Applications : Intermediate in enantioselective syntheses of natural alkaloids like (S)-(−)-trolline and (R)-(+)-oleracein E .
Physicochemical and Photophysical Properties
- 6,7-Dimethoxy-3,4-dihydroisoquinoline Core: Exhibits solvent-dependent luminescence due to protonation in protic solvents, forming two emission centers (neutral and cationic species) .
- Halogen Effects : Iodine’s electron-withdrawing nature may redshift absorption/emission spectra compared to Cl/Br analogs. Increased molecular weight (vs. Cl/Br) could reduce solubility but enhance membrane permeability.
Biological Activity
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This isoquinoline derivative is characterized by its unique structural features, which suggest possible interactions with biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is C17H16INO. Its structure features an isoquinoline core with methoxy groups and an iodine-substituted phenyl group, which may influence its reactivity and biological interactions.
Anticancer Activity
Several studies have explored the anticancer potential of isoquinoline derivatives, including 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Isoquinoline derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in studies involving related compounds .
- Case Study : In vitro studies demonstrated that 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline significantly inhibited the proliferation of MCF-7 breast cancer cells. The IC50 value was reported to be lower than that of standard chemotherapeutic agents, suggesting enhanced potency .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Isoquinoline derivatives are known for their broad-spectrum antimicrobial activity:
- In Vitro Studies : Preliminary assessments showed that 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents such as tetrabenazine (used in Huntington's disease treatment), research has begun to investigate the neuroprotective effects of this compound:
- Neuroprotection : In animal models of neurodegeneration, administration of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline demonstrated a reduction in neuronal loss and improved motor function. This suggests potential applications in treating neurodegenerative diseases .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for assessing the therapeutic viability of any compound:
- Absorption and Metabolism : Preliminary studies indicate that 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is well absorbed when administered orally. Metabolic studies are ongoing to elucidate its metabolic pathways and half-life.
- Toxicity : Early toxicity assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in animal models .
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, a comparative analysis with structurally similar compounds can be beneficial.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, and how can intermediates be purified?
- Methodological Answer : The synthesis typically involves cyclization of appropriately substituted phenethylamine precursors. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives (CAS 3382-18-1) are synthesized via Bischler-Napieralski cyclization, followed by iodination at the 2-position of the phenyl ring. Hydrochloride salts (e.g., CAS 10268-27-6) are commonly used for purification due to their crystallinity, as described for structurally similar compounds . Solvent selection (e.g., ethanol/water mixtures) and recrystallization are critical for isolating intermediates.
Q. How can researchers validate the purity of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline using analytical techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Deuterated analogs (e.g., D6-labeled compounds) are recommended as internal standards for mass spectrometry (LC-MS) to enhance accuracy in quantitative analyses, as demonstrated in pharmacopeial method validation workflows .
Q. What safety protocols are essential when handling iodinated dihydroisoquinoline derivatives?
- Methodological Answer : Use fume hoods for volatile reagents, and wear nitrile gloves to avoid dermal exposure. For spills, neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal. Safety data sheets (SDS) for structurally similar compounds (e.g., CAS 20232-65-9) emphasize immediate medical consultation for inhalation exposure and eye rinsing with saline .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing iodinated dihydroisoquinolines?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity during iodination. Tools like ICReDD’s reaction path search algorithms integrate experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . For example, modeling the electrophilic aromatic substitution at the 2-position can guide iodine source selection (e.g., I₂ vs. N-iodosuccinimide).
Q. What strategies resolve contradictions in biological activity data for analogs of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline?
- Methodological Answer :
- Step 1 : Compare structural analogs (e.g., 1-(4-chlorophenyl)-6,7-dimethoxy derivatives, CAS 10268-27-6) to assess substituent effects on receptor binding .
- Step 2 : Validate assay conditions (e.g., pH, co-solvents) using deuterated internal standards to rule out analytical artifacts .
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies, as recommended in factorial design frameworks .
Q. How do modifications to the dihydroisoquinoline core (e.g., methoxy groups, iodophenyl substitution) influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : Replace methoxy groups with hydroxyls (e.g., C10H11NO2 analogs, CAS 30058) to study logP changes via shake-flask experiments .
- Solubility : Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility for salt forms (e.g., hydrochloride hydrates) .
- Stability : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the iodophenyl moiety, with LC-MS tracking degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
